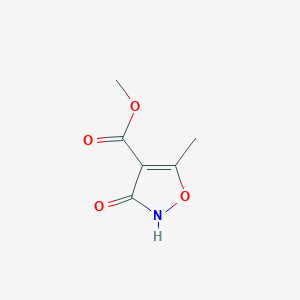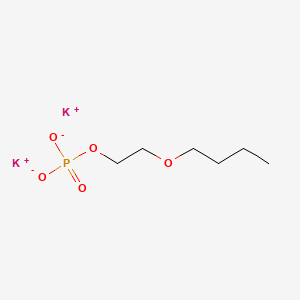
Dipotassium 2-butoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-butoxyethyl phosphate: is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of dipotassium 2-butoxyethyl phosphate typically begins with 2-butoxyethanol and phosphoric acid.
Reaction Conditions: The reaction involves the esterification of 2-butoxyethanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: In industrial settings, the reaction is carried out in a reaction kettle, where phosphoric acid and potassium hydroxide are added in stoichiometric amounts. The reaction temperature is controlled to prevent decomposition, and the pH is adjusted to around 8.9-9.5.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dipotassium 2-butoxyethyl phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable phosphate ester structure.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include oxidized derivatives of the butoxyethyl group.
Substitution: The products depend on the substituent introduced, resulting in various alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Dipotassium 2-butoxyethyl phosphate is used as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
Biology:
Biochemical Studies: It is used in studies involving phosphate metabolism and enzyme interactions.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug formulations, particularly in controlled-release systems.
Industry:
Wirkmechanismus
Mechanism:
Phosphate Group: The phosphate group in dipotassium 2-butoxyethyl phosphate interacts with various molecular targets, including enzymes and receptors, modulating their activity.
Pathways: The compound can influence signaling pathways involving phosphate metabolism and energy transfer.
Vergleich Mit ähnlichen Verbindungen
Tris(2-butoxyethyl) phosphate: Similar in structure but with three butoxyethyl groups instead of two.
Dipotassium phosphate: Lacks the butoxyethyl group, making it less hydrophobic and more soluble in water.
Uniqueness:
Hydrophobicity: Dipotassium 2-butoxyethyl phosphate has a unique balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial applications.
Stability: The compound’s stability under various conditions makes it a preferred choice in formulations requiring long-term stability
Eigenschaften
CAS-Nummer |
68389-63-9 |
|---|---|
Molekularformel |
C6H13K2O5P |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
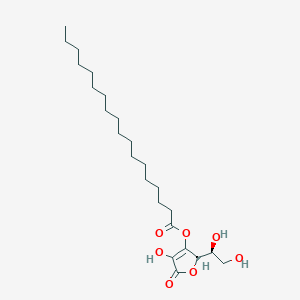
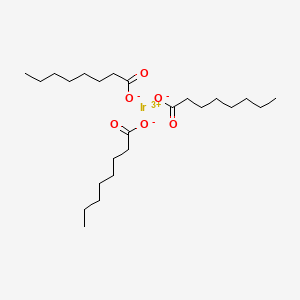
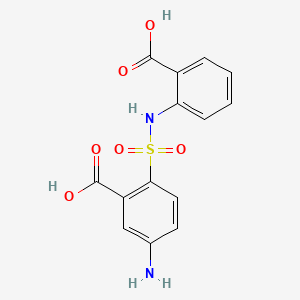
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
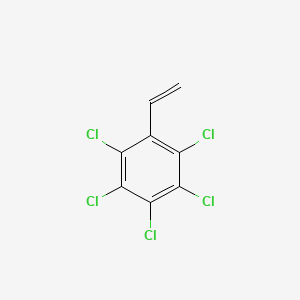
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
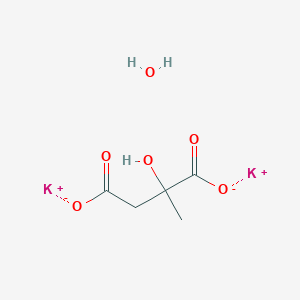
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
